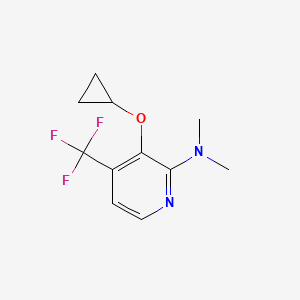
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The cyclopropoxy, dimethylamine, and trifluoromethyl groups are introduced through specific reactions such as nucleophilic substitution, amination, and trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups .
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may serve as a lead compound for the development of new drugs .
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects in various medical conditions .
Industry: In the industrial sector, 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is used in the synthesis of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and mode of interaction . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine ring but differs in the presence of an amino group instead of cyclopropoxy and dimethylamine groups.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar in having a trifluoromethyl group and pyridine ring, but with a chloro and amino group instead of cyclopropoxy and dimethylamine groups.
2-Amino-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and pyridine ring, with an amino group at the 2-position.
Uniqueness: 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the cyclopropoxy group adds to its structural complexity and potential for diverse interactions .
Propriétés
Formule moléculaire |
C11H13F3N2O |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)10-9(17-7-3-4-7)8(5-6-15-10)11(12,13)14/h5-7H,3-4H2,1-2H3 |
Clé InChI |
LXPMMMWFGVGZJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




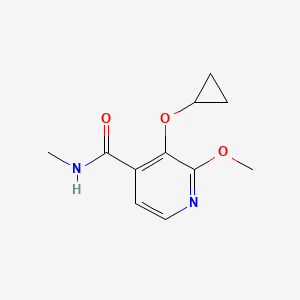
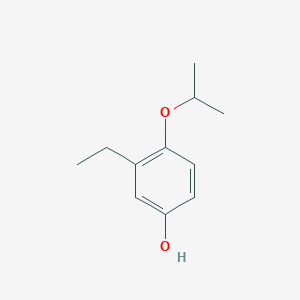

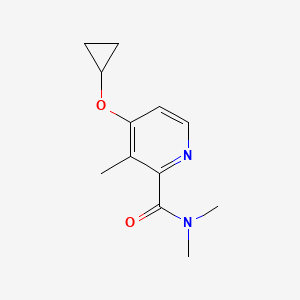
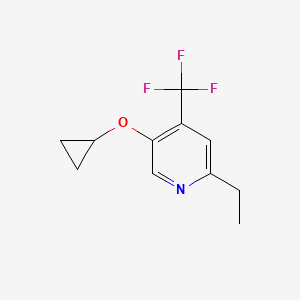

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)





